2-(5-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-(5-Methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule combining a benzofuran moiety and a 1,3,4-thiadiazole ring linked via an acetamide bridge. These hybrids are synthesized to exploit the synergistic effects of benzofuran’s aromatic stability and thiadiazole’s bioisosteric properties, which enhance pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8-3-4-12-11(5-8)10(7-19-12)6-13(18)15-14-17-16-9(2)20-14/h3-5,7H,6H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCYIGWYOILKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 430.59 g/mol. The structure features a benzofuran moiety linked to a thiadiazole group, which is known for its diverse pharmacological properties.
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Antitumor Activity :
- Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole scaffold can inhibit various protein kinases, including Bcr-Abl, which is implicated in chronic myeloid leukemia (CML). For instance, one study reported that a related thiadiazole compound demonstrated an IC50 value of 7.4 µM against the K562 cell line expressing Bcr-Abl .
- The mechanism involves the interaction of the thiadiazole ring with key amino acid residues in the kinase domain, leading to inhibition of cancer cell proliferation.
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Antimicrobial Activity :
- Thiadiazoles are recognized for their broad-spectrum antimicrobial activities. They have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The structure of this compound suggests potential for similar activity due to its lipophilicity and ability to penetrate cell membranes .
Table 1: Biological Activities of Related Thiadiazole Compounds
| Compound Name | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Compound 1 | Antitumor | 7.4 µM | |
| Compound 2 | Antimicrobial | 30.57 µM (TMV) | |
| Compound 3 | Antifungal | 16.69 - 78.23 µM |
Case Studies
-
Case Study on Antitumor Efficacy :
- A recent study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. Among these, a compound similar to this compound showed significant inhibition of cell growth in K562 cells and other cancer types, suggesting its potential as a lead compound for further development in cancer therapy .
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Antimicrobial Testing :
- In vitro testing of related thiadiazole compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 77.38 µM . This highlights the potential utility of the benzofuran-thiadiazole hybrid in treating infections caused by resistant bacterial strains.
Scientific Research Applications
Pharmacological Studies
Research indicates that derivatives of benzofuran compounds often exhibit significant biological activities , including:
- Antimicrobial Activity : Studies have shown that benzofuran derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The thiadiazole component enhances these effects by potentially interfering with microbial metabolism .
- Anti-inflammatory Effects : Compounds similar to this one have been studied for their ability to inhibit inflammatory pathways, suggesting that they could be useful in treating conditions like arthritis or other inflammatory diseases .
Cancer Research
The unique structure of 2-(5-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide positions it as a potential candidate in cancer research:
- Cell Proliferation Inhibition : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. This effect is hypothesized to be due to the interaction between the benzofuran and thiadiazole moieties with specific cellular targets involved in cancer progression .
Neuroprotective Effects
Research into neuroprotective agents has highlighted compounds with similar structures as potential treatments for neurodegenerative diseases:
- Cognitive Function Improvement : Some studies suggest that compounds containing benzofuran structures can enhance cognitive functions and protect against neurodegeneration by modulating neurotransmitter systems .
Case Studies
Several case studies have documented the applications of similar compounds:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Thiadiazole-Acetamide Derivatives
Key Observations :
- Bioisosteric Replacements : Replacing benzofuran with benzoxazole (5l ) or fluorophenyl (63 ) alters electronic properties, impacting biological activity (e.g., neuroprotective vs. anticancer) .
- Thiol vs. Thioether Groups : Sulfanyl (-SH) in 63 may confer redox activity, whereas thioether linkages (e.g., benzylthio in 5m ) improve metabolic stability .
Anticancer Activity
- Thiadiazole-Benzofuran Hybrids (e.g., compound 64) : Demonstrated potent activity against MCF-7 breast cancer cells (IC₅₀ ~10 µM), comparable to doxorubicin. The benzofuran moiety likely intercalates DNA, while the thiadiazole enhances apoptosis via caspase-3 activation .
- Akt Inhibitors (Compounds 3 and 8) : Achieved 86–92% Akt inhibition in glioma cells, inducing G2/M cell cycle arrest. Molecular docking revealed π-π interactions with Akt’s PH domain, critical for activity .
Neuroprotective Activity
- Benzo[d]oxazole Derivatives (e.g., 5l) : Showed 40–60% reduction in oxidative stress in neuronal models, attributed to the benzoxazole-thioacetamide scaffold’s radical scavenging capacity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation (benzofuran and thiadiazole) followed by acylation. Key steps include:
- Thiadiazole core synthesis : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) at 80–100°C .
- Benzofuran coupling : Suzuki-Miyaura or Ullmann coupling for attaching the 5-methylbenzofuran moiety, requiring palladium catalysts and inert atmospheres .
- Acylation : Reacting the amine group of the thiadiazole with chloroacetyl chloride in solvents like DMF or dioxane, with triethylamine as a base .
- Optimization : Reaction time (4–12 hours), temperature (60–100°C), and solvent polarity (DMF for high yields) are critical. Purity is verified via TLC and recrystallization .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups on benzofuran and thiadiazole) and acetamide linkage .
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ peak at m/z 344.08) .
- HPLC : For purity assessment (>95% purity) using C18 columns and acetonitrile/water gradients .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory biological activity data across different assay models?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values in consistent models (e.g., human cancer cell lines vs. murine models) .
- Target engagement studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to suspected targets (e.g., kinase enzymes) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .
- Example Table :
| Assay Model | IC₅₀ (μM) | KD (nM) | Metabolic Half-life (h) |
|---|---|---|---|
| HeLa Cells | 12.3 | 45 | 2.1 |
| BALB/c Mice | N/A | N/A | 1.5 |
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzofuran ring to enhance electrophilicity .
- Thiadiazole substitutions : Replace 5-methyl with ethyl or cyclopropyl groups to probe steric effects on target binding .
- Acetamide linker optimization : Test methyl, trifluoromethyl, or phenyl substitutions to modulate lipophilicity (logP) .
- In silico guidance : Use molecular docking (AutoDock Vina) to prioritize analogs with better binding scores to EGFR or COX-2 .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate parameters like:
- Bioavailability : Topological polar surface area (TPSA < 90 Ų preferred) .
- CYP inhibition : Risk assessment via docking into CYP3A4/2D6 active sites .
- Toxicity screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity .
- Example Output :
| Parameter | Prediction |
|---|---|
| BBB Permeability | No |
| CYP2D6 Inhibition | High |
| Ames Mutagenicity | Negative |
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma concentration-time curves to identify poor absorption or rapid clearance .
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites .
- Formulation optimization : Test nanoemulsions or liposomal encapsulation to enhance bioavailability .
- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent to human models .
Data-Driven Research Design
Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with existing therapeutics?
- Methodological Answer :
- Combination index (CI) : Use the Chou-Talalay method in cell viability assays (CI < 1 indicates synergy) .
- In vivo xenograft models : Co-administer with cisplatin or paclitaxel and monitor tumor volume reduction .
- Transcriptomic analysis : RNA-seq to identify pathways upregulated/downregulated in combination therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
